molecular formula C18H19BrN2O B2585593 3-(2-bromophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide CAS No. 2034312-32-6

3-(2-bromophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide

Cat. No. B2585593
CAS RN: 2034312-32-6
M. Wt: 359.267
InChI Key: BJYWSOUQHZMSMP-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide, also known as BCTC, is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. BCTC has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer.

Scientific Research Applications

Antimicrobial and Antifungal Activities Secondary metabolites from endophytic fungi have shown significant antimicrobial and antifungal activities. For instance, compounds isolated from the endophytic fungus Botryosphaeria dothidea have displayed potent antifungal activity against plant pathogens and significant inhibition of bacterial growth. These findings suggest potential applications in developing new antimicrobial and antifungal agents from similar compounds (Jian Xiao et al., 2014).

Antioxidant and Cytotoxic Activities The same study also highlighted the antioxidant properties of isolated compounds, indicating their potential use in combating oxidative stress-related diseases. Additionally, certain compounds exhibited strong cytotoxicity against cancer cell lines, suggesting their use in developing new anticancer therapies (Jian Xiao et al., 2014).

Chemical Synthesis and Modification The synthesis and modification of structurally related compounds play a critical role in the development of new materials and drugs. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide demonstrated its application as an efficient fluorescent ATRP initiator in polymerizations of acrylates, highlighting the versatility of bromophenyl-propanamide derivatives in polymer science (Ihor Kulai & S. Mallet-Ladeira, 2016).

properties

IUPAC Name

3-(2-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-17-4-2-1-3-15(17)7-8-18(22)21-11-13-9-16(12-20-10-13)14-5-6-14/h1-4,9-10,12,14H,5-8,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYWSOUQHZMSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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